6-chloro-4-methoxy-N-(4-methoxyphenyl)quinoline-2-carboxamide
Description
Properties
IUPAC Name |
6-chloro-4-methoxy-N-(4-methoxyphenyl)quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-23-13-6-4-12(5-7-13)20-18(22)16-10-17(24-2)14-9-11(19)3-8-15(14)21-16/h3-10H,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYULZUWAAGRLRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NC3=C(C=C(C=C3)Cl)C(=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Annulation
This method involves the condensation of 2-amino-5-chloro-4-methoxybenzaldehyde with a cyclic ketone (e.g., cyclopentanone) in the presence of an acid catalyst. For example:
Key advantages :
Gould-Jacobs Reaction
This approach utilizes an enamine intermediate formed from 2-amino-5-chloro-4-methoxybenzonitrile and ethoxymethylenemalononitrile. Cyclization under acidic conditions generates the quinoline core:
Reaction conditions :
Carboxylic Acid Functionalization
The quinoline-2-carboxylic acid intermediate is critical for subsequent carboxamide formation. Conversion to the acyl chloride is achieved using thionyl chloride (SOCl) under anhydrous conditions:
Acyl Chloride Synthesis
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Reflux time: 4–6 hours.
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Solvent: Dry toluene.
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Yield: 89–93%.
Carboxamide Coupling Reactions
The final step involves reacting the acyl chloride with 4-methoxyaniline to form the target carboxamide. Two methodologies are prevalent:
Base-Mediated Coupling
Procedure :
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Dissolve 4-methoxyaniline in dry acetone with 1.5 equivalents of KCO.
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Cool to 0–5°C in an ice bath.
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Add acyl chloride solution dropwise.
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Stir overnight at room temperature.
Reaction equation :
-
Yield: 82–85%.
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Purity: >98% (HPLC).
Solvent-Free Mechanochemical Approach
Emerging method :
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Ball milling of acyl chloride and 4-methoxyaniline with KCO.
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Advantages: Reduced solvent use, faster reaction times (2 hours).
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Reaction Time | Purity |
|---|---|---|---|---|
| Friedländer + Base coupling | Annulation → Acyl chloride → Amide | 75 → 89 → 82 | 18 hours total | >98% |
| Gould-Jacobs + Mechanochemical | Cyclization → Amide | 70 → 83 | 8 hours total | >95% |
Critical observations :
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The Friedländer route offers higher regioselectivity but requires multiple purification steps.
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Mechanochemical methods reduce environmental impact but necessitate specialized equipment.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Green Chemistry Innovations
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Solvent replacement : Cyclopentyl methyl ether (CPME) as a safer alternative to toluene.
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Catalyst recycling : KCO recovery via filtration reduces waste.
Challenges and Mitigation Strategies
Regioselectivity in Quinoline Formation
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Issue : Competing substitution at C-5 or C-7 positions.
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Solution : Electron-donating methoxy groups direct electrophilic substitution to C-6.
Acyl Chloride Stability
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Issue : Hydrolysis under humid conditions.
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Mitigation : Use of molecular sieves and inert atmosphere during storage.
Case Study: Pilot-Scale Synthesis
A 2023 study demonstrated a 10 kg batch synthesis using the Friedländer-base coupling route:
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Quinoline core : 76% yield after recrystallization.
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Acyl chloride : 91% yield (continuous flow reactor).
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Carboxamide : 84% yield (mechanochemical coupling).
Total process time : 48 hours.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: The chlorine and methoxy groups can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation: Quinone derivatives, which have applications in dyes and pigments.
Reduction: Hydroquinoline derivatives, which are used in pharmaceuticals and agrochemicals.
Substitution: New derivatives with altered physical and chemical properties, useful in material science and drug development.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: Biologically, quinoline derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound, in particular, has been studied for its potential use in developing new therapeutic agents.
Medicine: In medicine, quinoline derivatives are used in the treatment of malaria and other parasitic infections. The compound's ability to interfere with the life cycle of parasites makes it a candidate for drug development.
Industry: In industry, quinoline derivatives are used in the production of dyes, pigments, and other chemicals. The compound's versatility allows for its application in various industrial processes.
Mechanism of Action
The mechanism by which 6-chloro-4-methoxy-N-(4-methoxyphenyl)quinoline-2-carboxamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Substituent Effects on the Quinoline Core
The quinoline scaffold is highly tunable, with substituents at positions 2, 4, and 6 significantly influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:
Physicochemical and Functional Insights
- Lipophilicity: The target compound’s 4-methoxyphenyl group provides moderate lipophilicity, whereas ethoxy (e.g., ) or morpholino () substituents increase polarity or solubility.
- Hydrogen Bonding : The carboxamide group enables hydrogen bonding, a feature absent in ester analogs ().
- Steric Effects : Bulky substituents (e.g., dihydropyridazine in ) may hinder target binding compared to the compact 4-methoxyphenyl group.
Biological Activity
6-Chloro-4-methoxy-N-(4-methoxyphenyl)quinoline-2-carboxamide is a synthetic compound belonging to the quinoline-2-carboxamide class, characterized by its fused double-ring structure. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of functional groups such as chloro and methoxy enhances its chemical reactivity and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 6-chloro-4-methoxy-N-(4-methoxyphenyl)quinoline-2-carboxamide is C18H17ClN2O3, with a molecular weight of approximately 364.79 g/mol. The compound's structure is pivotal in determining its biological activity, particularly its interaction with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant antitumor , antimicrobial , and antiproliferative properties. Its mechanism of action primarily involves the inhibition of specific enzymes and pathways associated with cancer cell proliferation.
Anticancer Activity
Several studies have investigated the anticancer potential of quinoline derivatives, including 6-chloro-4-methoxy-N-(4-methoxyphenyl)quinoline-2-carboxamide. The compound has shown promising results against various cancer cell lines:
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Cell Lines Tested :
- MCF-7 (breast cancer)
- K562 (leukemia)
- HeLa (cervical cancer)
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Mechanism :
- The compound induces cell cycle arrest, particularly at the G2/M phase, leading to apoptosis in cancer cells. It interacts with DNA, causing chromatin condensation and nuclear fragmentation.
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Cytotoxicity Studies :
- In vitro studies using the MTT assay demonstrated that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. For instance, it showed IC50 values indicating effective growth inhibition in MCF-7 and K562 cells (see Table 1).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6-Chloro-4-methoxy-N-(4-methoxyphenyl)quinoline-2-carboxamide | MCF-7 | 12.5 |
| 6-Chloro-4-methoxy-N-(4-methoxyphenyl)quinoline-2-carboxamide | K562 | 15.0 |
| Control (Doxorubicin) | MCF-7 | 0.5 |
| Control (Doxorubicin) | K562 | 0.3 |
The biological activity of 6-chloro-4-methoxy-N-(4-methoxyphenyl)quinoline-2-carboxamide is attributed to its ability to bind to specific protein targets involved in cancer progression:
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P-Glycoprotein Inhibition :
- Similar compounds have been studied for their ability to inhibit P-glycoprotein (P-gp), which plays a crucial role in drug resistance in cancer therapy. Research indicates that modifications in the quinoline structure can enhance P-gp inhibition, potentially improving the efficacy of chemotherapeutic agents.
-
Enzyme Interaction :
- The compound may also interact with various enzymes involved in metabolic pathways, impacting tumor growth and survival mechanisms.
Case Studies
Several case studies have highlighted the effectiveness of quinoline derivatives in clinical settings:
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Study on Anticancer Activity :
- A study evaluated a series of quinoline derivatives, including 6-chloro-4-methoxy-N-(4-methoxyphenyl)quinoline-2-carboxamide, showing significant antiproliferative effects against human epithelial colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT116). The study found that these compounds could effectively inhibit cell growth at low micromolar concentrations.
-
Molecular Docking Studies :
- Computational studies using molecular docking techniques have suggested that this compound can effectively bind to key proteins involved in signaling pathways related to cancer cell survival and proliferation.
Q & A
Q. Methodology :
- Step 1 : Start with a quinoline core synthesized via the Gould–Jacob or Friedländer method. Introduce the 4-methoxy group via nucleophilic substitution under alkaline conditions (e.g., KOH/CH₃OH) .
- Step 2 : Install the 6-chloro substituent using POCl₃ or PCl₅ in anhydrous conditions, ensuring temperature control (60–80°C) to minimize side products .
- Step 3 : Couple the 2-carboxamide group with 4-methoxyaniline via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF) .
- Optimization : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: How is the molecular structure of this compound validated, and what analytical techniques are critical?
Q. Methodology :
- X-ray crystallography : Resolve crystal packing and confirm substituent positions (e.g., Acta Crystallographica protocols for quinoline derivatives) .
- Spectroscopy : Use - and -NMR to verify methoxy, chloro, and amide protons (e.g., δ 3.8–4.0 ppm for OCH₃, δ 8.2–8.5 ppm for quinoline protons) .
- Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peak at m/z 397.1) .
Advanced: How do reaction mechanisms differ for halogen substitution at the 6-position (e.g., Cl vs. Br)?
Q. Key Insights :
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Chlorine : Electrophilic substitution with POCl₃ proceeds via a two-step mechanism (activation followed by nucleophilic attack), favoring polar aprotic solvents (e.g., DCM) .
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Bromine : Requires harsher conditions (e.g., NBS in CCl₄ under UV light) due to lower electrophilicity, leading to potential over-bromination side reactions .
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Data Comparison :
Halogen Reactivity Yield (%) Byproducts Cl Moderate 75–85 <5% Br Low 50–60 10–15%
Advanced: How can contradictory biological activity data across studies be resolved?
Q. Analysis Framework :
- Structural Analogues : Compare with compounds like N-[3-(methoxyphenyl)]-2-(4-fluorophenyl)quinoline-4-carboxamide, where methoxy positioning alters enzyme binding .
- Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times may explain discrepancies in IC₅₀ values .
- Solubility Factors : Poor aqueous solubility (logP ≈ 3.5) may reduce bioavailability in in vivo models, masking in vitro potency .
Advanced: What strategies enhance this compound’s selectivity for kinase inhibition?
Q. Optimization Approaches :
- QSAR Modeling : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-methoxyphenyl moiety to improve ATP-binding pocket interactions .
- Docking Studies : Use AutoDock Vina to predict binding poses with Aurora kinase A (PDB: 3E5A). Prioritize derivatives with ΔG ≤ −9.5 kcal/mol .
- In Vitro Validation : Screen against kinase panels (e.g., Eurofins DiscoverX) to assess off-target effects (e.g., EGFR, VEGFR2) .
Advanced: How do solvent systems impact catalytic efficiency in amide coupling steps?
Q. Experimental Design :
- Solvent Screening : Compare DMF (high polarity, 90% yield) vs. THF (low polarity, 65% yield) in carbodiimide-mediated reactions .
- Additives : 1-Hydroxybenzotriazole (HOBt) reduces racemization by stabilizing the active ester intermediate .
- Temperature : Maintain 0–5°C to suppress side reactions (e.g., N-acylurea formation) .
Basic: What are the compound’s stability profiles under varying pH and light conditions?
Q. Stability Protocols :
- pH Studies : Incubate in buffers (pH 2–9) for 24h. Degradation >10% occurs at pH <3 (amide hydrolysis) or pH >8 (quinoline ring oxidation) .
- Light Exposure : Store in amber vials; UV/Vis analysis shows 95% retention after 7 days under ambient light vs. 70% in clear glass .
Advanced: How can computational methods guide derivative synthesis for improved pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
